molecular formula C13H8F4S B7991281 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991281
M. Wt: 272.26 g/mol
InChI Key: LFBUHHVTFJOBOT-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene: is an organic compound with the molecular formula C₁₃H₈F₄S and a molecular weight of 272.26 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring, making it a fluorinated aromatic compound. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting materials include 1,3-difluorobenzene and 3,4-difluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the sulfanylmethyl group or to convert the fluorinated benzene ring to a more saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), elevated temperatures.

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzene derivatives and de-fluorinated products.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and the reactive sulfanylmethyl group. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBUHHVTFJOBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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